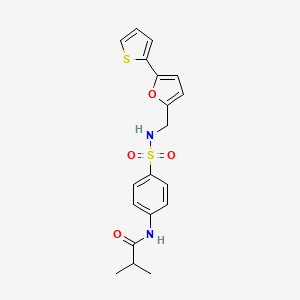
N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that features a combination of thiophene and furan rings, linked through a sulfamoyl group to a phenyl ring, which is further connected to an isobutyramide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps:
-
Formation of the Thiophene-Furan Intermediate: : The initial step involves the synthesis of the 5-(thiophen-2-yl)furan-2-yl intermediate. This can be achieved through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a thiophene boronic acid and a furan halide under palladium catalysis.
-
Sulfamoylation: : The intermediate is then reacted with a sulfonamide derivative to introduce the sulfamoyl group. This step often requires the use of a base, such as triethylamine, and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
-
Attachment to the Phenyl Ring: : The sulfamoylated intermediate is then coupled with a 4-aminophenyl isobutyramide derivative. This step can be performed using standard peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: This method allows for better control over reaction conditions and can improve the efficiency and scalability of the synthesis.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), Lewis acids (AlCl3, FeCl3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives
科学研究应用
N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfamoyl-containing compounds have shown efficacy.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用机制
The mechanism of action of N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It can modulate pathways such as the NF-κB pathway in inflammation, inhibit microbial enzymes, or induce apoptosis in cancer cells through mitochondrial pathways.
相似化合物的比较
Similar Compounds
- N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)acetamide
- N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)propionamide
Uniqueness
N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide is unique due to its specific combination of thiophene and furan rings, which confer distinct electronic properties and biological activities. Its isobutyramide moiety also provides unique steric and electronic effects that differentiate it from similar compounds.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
属性
IUPAC Name |
2-methyl-N-[4-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-13(2)19(22)21-14-5-8-16(9-6-14)27(23,24)20-12-15-7-10-17(25-15)18-4-3-11-26-18/h3-11,13,20H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYAVCCXTUVLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B2825702.png)

![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-chlorobenzoyl)piperazine](/img/structure/B2825705.png)
![Methyl 2-(2-(4-bromo-2,6-dimethylphenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2825707.png)

![(3E)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]pent-3-en-2-one](/img/structure/B2825710.png)
![2-[2-(2-TERT-BUTYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B2825711.png)

![5-Oxa-2-azaspiro[3.5]non-7-ene HCl](/img/structure/B2825716.png)
![Methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate](/img/structure/B2825720.png)
![3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2825722.png)

